4-Iodo-1H-indol-6-amine
Description
Significance of the Indole (B1671886) Scaffold in Academic Research and Chemical Synthesis
The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structural motif in medicinal chemistry and a versatile precursor in organic synthesis. sci-hub.seijpsr.combohrium.com Its unique electronic properties, characterized by an electron-rich pyrrole ring, make it highly reactive towards electrophilic substitution, primarily at the C3 position. irjmets.com This reactivity, coupled with the ability to functionalize both the pyrrole and benzene rings, allows for the creation of a diverse range of molecular architectures. irjmets.com
The indole scaffold is a fundamental component of numerous biologically active compounds, including the amino acid tryptophan, neurotransmitters like serotonin (B10506) and melatonin, and a wide variety of alkaloids. irjmets.comchemijournal.com This natural prevalence has inspired chemists to develop a multitude of synthetic methods for constructing and modifying the indole core, such as the Fischer, Bartoli, and Leimgruber-Batcho syntheses. irjmets.com In modern drug discovery, indole derivatives are investigated for a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. sci-hub.semdpi.com
Overview of Halogenated Indoles in Synthetic Organic Chemistry
The introduction of halogen atoms onto the indole scaffold significantly enhances its synthetic utility. Halogenated indoles serve as versatile intermediates in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular structures that would be challenging to synthesize otherwise. irjmets.com
The position of the halogen atom on the indole ring dictates its reactivity and the types of transformations it can undergo. For instance, iodinated indoles are particularly reactive in cross-coupling reactions due to the relatively weak carbon-iodine bond. The regioselective halogenation of indoles can be achieved through various methods, with the outcome often influenced by the electronic properties of substituents already present on the indole ring. organic-chemistry.orgacs.org The ability to selectively introduce halogens at specific positions makes these compounds powerful tools for the strategic construction of target molecules. organic-chemistry.org
Contextualization of 4-Iodo-1H-indol-6-amine within Contemporary Indole Research
This compound (CAS RN: 885520-52-5) is a disubstituted indole that has garnered attention as a valuable building block in synthetic chemistry. bldpharm.com Its structure incorporates two key functional groups that contribute to its synthetic versatility: an iodo group at the 4-position and an amino group at the 6-position.
The iodo substituent at the 4-position makes this compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and other functional groups at this position. The amino group at the 6-position provides a site for further functionalization, such as acylation, alkylation, or conversion to other nitrogen-containing moieties. The presence of both a reactive halogen and a nucleophilic amino group on the same indole core allows for sequential and diverse chemical modifications.
This dual functionality makes this compound a key intermediate in the synthesis of more complex indole derivatives, particularly those with substitution patterns that are relevant in medicinal chemistry and materials science. Its utility lies in its ability to serve as a scaffold upon which molecular complexity can be built in a controlled and predictable manner.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 885520-52-5 |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
This table is based on generally available data for the compound and may not represent specific experimental values.
Table 2: Spectroscopic Data for Indole Derivatives (Illustrative)
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| Indole | 11.09 (br. s, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.37 (d, J = 8.1 Hz, 1H), 7.08 (t, J = 7.5 Hz, 1H), 6.99 (t, J = 7.5 Hz, 1H), 6.47 (s, 1H) | 135.8, 128.0, 124.2, 120.9, 119.9, 119.0, 111.4, 101.9 |
| 4-Nitro-1-(triisopropylsilyl)-1H-indole | 8.10 (d, J = 8.0 Hz, 1H), 8.04 (d, J = 8.2 Hz, 1H), 7.78 (d, J = 3.1 Hz, 1H), 7.36 (t, J = 8.1 Hz, 1H), 7.26 (d, J = 3.0 Hz, 1H), 1.81 (hept, J = 7.5 Hz, 3H), 1.09 (d, J = 7.5 Hz, 18H) | 142.5, 139.5, 137.0, 124.8, 121.0, 120.8, 117.4, 104.4, 17.7, 11.8 |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 12.13 (br. s, 1H), 11.98 (br. s, 1H), ... (complex multiplet) | ... (data not fully available in provided snippets) |
Note: The spectroscopic data presented here is for illustrative purposes to show the types of data available for indole derivatives. mdpi.comacs.org Complete and verified data for this compound should be consulted from dedicated chemical databases.
Synthetic Pathways to this compound and Its Analogs
The synthesis of specifically substituted indoles, such as this compound, requires strategic methodologies that allow for precise control over the placement of functional groups on the indole core. These strategies often involve a combination of foundational indole ring formation techniques followed by regioselective functionalization.
Foundational Indole Ring Formation Strategies Applicable to Substituted Indoles
The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with several classical and modern methods available. These methods can be adapted to use precursors already bearing halogen and nitro groups, which can later be converted to iodo and amino functionalities.
Classical Indole Syntheses Adapted for Halogenated Precursors
The Fischer and Batcho-Leimgruber syntheses are two of the most prominent classical methods for creating the indole ring structure. nih.govwikipedia.org
Fischer Indole Synthesis: This method involves the acid-catalyzed rearrangement of arylhydrazones, which are typically formed from the condensation of an arylhydrazine with a ketone or aldehyde. irjmets.comresearchgate.net To synthesize halogenated indoles, halogen-substituted phenylhydrazines can be used as starting materials. researchgate.net For instance, the condensation of a halogenated phenylhydrazine (B124118) with a suitable carbonyl compound under acidic conditions can yield a halogenated indole. nih.gov This approach is versatile and widely used in both laboratory and industrial settings. nih.gov
Batcho-Leimgruber Indole Synthesis: This synthesis provides a powerful alternative to the Fischer method, particularly for indoles that are unsubstituted at the 2- and 3-positions. wikipedia.orgtandfonline.com The process begins with the reaction of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine. wikipedia.orgresearchgate.net This intermediate then undergoes reductive cyclization to form the indole ring. wikipedia.org The use of substituted ortho-nitrotoluenes, including those with halogen substituents, allows for the creation of a variety of substituted indoles. buu.ac.thtsijournals.com The mild reaction conditions and high yields make this a popular industrial method. wikipedia.org A key advantage is the availability of a wide range of substituted ortho-nitrotoluenes. wikipedia.org
| Synthesis Method | Starting Materials | Key Intermediate | General Conditions | Applicability to Halogenated Indoles |
|---|---|---|---|---|
| Fischer Indole Synthesis | Arylhydrazine and a ketone or aldehyde | Arylhydrazone | Acid catalysis, often at high temperatures | Applicable by using halogenated arylhydrazines nih.govresearchgate.net |
| Batcho-Leimgruber Indole Synthesis | ortho-Nitrotoluene and a formamide acetal | Enamine | Reductive cyclization (e.g., using Raney nickel, Pd/C) under mild conditions wikipedia.org | Applicable by using halogenated ortho-nitrotoluenes buu.ac.thtsijournals.com |
Reductive Cyclization Approaches for Indole Synthesis
Reductive cyclization is a key step in many indole syntheses, including the Batcho-Leimgruber method, and can be applied more broadly. rsc.orgresearchgate.net These methods typically involve the cyclization of a nitro- or other reducible group-containing aromatic precursor. For instance, the reductive cyclization of ortho-nitroaryl compounds can be a powerful route to the indole ring. researchgate.net A notable example is the reductive cyclization of o-nitrostyrenes. The reduction of the nitro group to an amino group, followed by cyclization, is a common strategy. Various reducing agents can be employed, including palladium on carbon (Pd/C) with hydrogen, tin(II) chloride, sodium dithionite, or iron in acetic acid. wikipedia.org A more recent development involves a photo-induced reductive Heck cyclization of indoles, which can tolerate a range of functional groups. nih.govrsc.org
Conversion of Heterocycles to the Indole Core Structure
In some synthetic routes, the indole ring is formed through the transformation of another heterocyclic system. rsc.org This can be an effective strategy for accessing specific substitution patterns that might be difficult to achieve through more direct methods. For example, indolines can be oxidized to indoles. nih.gov
Regioselective Introduction of Iodine and Amine Functionalities
Once the indole core is formed, or by using appropriately substituted precursors, the next critical step is the precise placement of the iodo and amine groups at the C4 and C6 positions, respectively.
Directed Ortho-Metalation and Halogenation (e.g., Iodination at C4)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heterocyclic rings. acs.orgnih.gov In the context of indole synthesis, a directing group can guide the deprotonation of a specific C-H bond by a strong base, typically an organolithium reagent. The resulting metalated species can then be quenched with an electrophile, such as an iodine source, to introduce an iodine atom at the desired position.
For the synthesis of 4-iodoindoles, a directing group at either the N1 or C5 position can be utilized to direct metalation to the C4 position. researchgate.netrsc.org For instance, an N-acyl or N-sulfonyl group can direct lithiation to the C2 position, but with appropriate substitution, C4 functionalization can be achieved. thieme-connect.debhu.ac.in Snieckus and coworkers have demonstrated the use of a directing group at the 5-position to achieve metalation at the 4-position. researchgate.net Following metalation, quenching with an iodinating agent like iodine (I₂) introduces the iodo group regioselectively at C4. researchgate.net
| Step | Reagent Type | Examples | Purpose |
|---|---|---|---|
| Directed Metalation | Organolithium Base | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi) nih.govthieme-connect.de | Regioselective deprotonation of the indole ring. |
| Iodination | Electrophilic Iodine Source | Iodine (I₂), N-Iodosuccinimide (NIS) researchgate.netmdpi.com | Introduction of the iodine atom at the metalated position. |
Introduction of Amine Functionality
The introduction of an amine group onto the indole ring, particularly at the C6 position, is often accomplished through the reduction of a corresponding nitro group.
Reduction of Nitro Intermediates: The nitration of indoles can be challenging due to the electron-rich nature of the ring, which can lead to side reactions. However, starting with a nitro-substituted precursor, such as a 6-nitroindole (B147325), is a common and effective strategy. nih.gov The nitro group can then be reduced to an amine using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C), or the use of metals in acid, such as iron in acetic acid or tin(II) chloride. wikipedia.orgosi.lv A one-pot reductive acylation of nitroindoles using indium has also been reported as a convenient method to produce stable N-acylated aminoindoles. clockss.org
Nucleophilic Aromatic Substitution: While less common for introducing an amino group on an electron-rich indole ring, nucleophilic aromatic substitution (SNAr) can be a viable strategy under certain conditions. rsc.orgsemanticscholar.org This reaction typically requires an electron-deficient aromatic ring and a good leaving group. masterorganicchemistry.com In the case of a di-halogenated indole, it might be possible to selectively displace one halogen with an amine nucleophile. rsc.org Recent advancements have explored cation radical-accelerated SNAr for the amination of alkoxyarenes, which could potentially be adapted for certain indole derivatives. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1H-indol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERZAHBZMHCPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646339 | |
| Record name | 4-Iodo-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-52-5 | |
| Record name | 1H-Indol-6-amine, 4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Scaffold Modification Strategies
Functional Group Interconversion and Chemical Transformations of 4-Iodo-1H-indol-6-amine
The amino and iodo groups on the this compound scaffold are amenable to a range of functional group interconversions, enabling the synthesis of a diverse library of derivatives.
The primary amine at the C-6 position is a key site for modification. It can be transformed into a variety of other functional groups. For instance, selective oxidation can convert the amino group into a nitro group. acs.org This transformation is typically achieved using in situ-formed performic acid, generated from formic acid and hydrogen peroxide. acs.org Conversely, the nitro group in related indole (B1671886) compounds has been successfully reduced to an amine using reagents like palladium on carbon (Pd/C) under a hydrogen atmosphere, a reaction that would be applicable for the reverse transformation if starting from a nitro-indole precursor. acs.org
The amino group also serves as a nucleophile, allowing for acylation to form amides or reaction with sulfonyl chlorides to produce sulfonamides. Furthermore, it can undergo diazotization followed by substitution (Sandmeyer reaction) to introduce a wide array of functionalities, including hydroxyl, cyano, or other halide groups, thus dramatically expanding the chemical space accessible from this starting material.
The iodo group at the C-4 position is an exceptionally valuable handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. This position is well-suited for well-established reactions such as:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.
Heck Coupling: Reaction with alkenes to introduce substituted vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amino substituents.
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
These reactions provide reliable and versatile methods for attaching a wide range of substituents to the C-4 position of the indole ring, making the iodo group a cornerstone of derivatization strategies.
Strategies for Introducing Diverse Chemical Moieties onto the Indole Core
Beyond direct functional group interconversion, the indole core of this compound can be further elaborated through alkylation, arylation, and the construction of more complex ring systems.
The indole nitrogen (N-1) is slightly acidic and can be deprotonated under basic conditions to form a nucleophilic center, facilitating N-alkylation and N-arylation. researchgate.net
N-Alkylation: The N-1 position can be readily alkylated using a base such as sodium hydride (NaH), cesium carbonate (CsCO3), or potassium carbonate (K2CO3) followed by treatment with an alkyl halide. nih.gov This allows for the introduction of simple alkyl chains, functionalized linkers, or larger chemical entities.
N-Arylation: The introduction of aryl groups at the N-1 position typically requires metal catalysis. Copper- and palladium-catalyzed methods are the most common. acs.org The Ullmann condensation, a classical copper-catalyzed reaction, can be used, though it often requires harsh conditions. More modern approaches use palladium catalysts with specialized ligands (e.g., Buchwald-Hartwig amination conditions) or improved copper-catalyzed systems with diamine ligands, which allow the reaction to proceed under milder conditions. acs.org These methods are tolerant of a variety of functional groups on both the indole and the aryl halide. acs.org
While the C-3 position is the most common site for electrophilic substitution on the indole ring, derivatization at other positions like C-2 and C-4 is also possible. researchgate.net C-4 arylation of N-protected indoles can be achieved through palladium-catalyzed C-H activation, although this can be challenging and highly dependent on the directing group and reaction conditions. researchgate.net
Table 1: Selected Conditions for Arylation of Indoles
| Reaction Type | Position | Catalyst/Reagents | Typical Substrates | Reference |
|---|---|---|---|---|
| Copper-Catalyzed N-Arylation | N-1 | CuI, N,N'-dimethylethylenediamine (ligand), K3PO4 (base) | Aryl iodides, Aryl bromides | acs.org |
| Palladium-Catalyzed N-Arylation | N-1 | Pd(OAc)2, Ligand (e.g., phosphine-based), Base (e.g., Cs2CO3) | Aryl halides, Aryl triflates | ub.edu |
| Palladium-Catalyzed C-H Arylation | C-4 | Pd(OAc)2, AgBF4, o-nitrobenzoic acid | Aryl iodides (intramolecular) | ub.edu |
The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic indole derivatives. The existing functional groups can direct the formation of new rings fused to the indole core.
One powerful strategy involves utilizing the 4-amino group as a nucleophile in multicomponent reactions to construct 3,4-fused seven-membered rings. rsc.org For example, a three-component reaction between a 4-aminoindole, an aldehyde, and an activated alkyne can lead to the formation of 1H-azepino[4,3,2-cd]indoles in a single step. rsc.org
Palladium-catalyzed domino reactions are particularly effective for building fused systems. An intramolecular Larock indole annulation, for instance, can be used to assemble 3,4-fused tricyclic indoles from appropriately substituted halo-anilines and alkynes. nih.gov Similarly, cascade reactions involving carbopalladation followed by C-H amination provide another route to these complex scaffolds. researchgate.net The iodo group at C-4 and the amino group at C-6 of this compound could be strategically employed in such intramolecular cyclizations to create novel polycyclic systems. For instance, after acylating the C-6 amine with a linker bearing a terminal alkyne, an intramolecular Sonogashira coupling with the C-4 iodo group could forge a new macrocyclic ring.
These advanced synthetic methods enable the transformation of the simple indole scaffold into intricate, three-dimensional structures, which is of significant interest in the development of new therapeutics and functional materials. acs.orgnih.gov
Scaffold Hopping and Bioisosteric Replacements in Indole-Based Systems
In drug discovery, modifying the core scaffold of a bioactive molecule is a common strategy to improve properties such as potency, selectivity, or metabolic stability. This can be achieved through scaffold hopping or bioisosteric replacement.
Scaffold Hopping: This strategy involves replacing the central indole core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. For indole-based compounds, common scaffold hops include replacing the indole with an indazole or a benzimidazole. nih.gov This approach has been successfully used to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by switching from an indole to an indazole core. nih.govrsc.org Other heterocycles like azaindoles have also been explored as indole replacements. mdc-berlin.de
Bioisosteric Replacement: This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. For the indole scaffold, the pyrrole (B145914) ring portion can be replaced with a furan (B31954) ring to give a benzofuran, or with other five-membered heterocycles. doi.org The replacement of the indole nucleus with a furo[3,2-b]pyridine (B1253681) scaffold has been shown to yield compounds with similar receptor affinity but improved selectivity. doi.org
Substituents on the indole ring can also be replaced. For example, a fluorine atom has been shown to be a suitable bioisostere for a cyano group at the 5-position of certain indole-butyl-amines, resulting in compounds with very comparable in vitro target profiles and in vivo activity. researchgate.netchimia.ch Amide bonds in side chains attached to an indole core can be replaced by bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) to increase metabolic stability. nih.gov These strategies are crucial for optimizing lead compounds in drug development. nih.gov
Table 2: Examples of Indole Scaffold Hopping and Bioisosteric Replacements
| Original Scaffold/Group | Replacement Scaffold/Group | Rationale/Outcome | Reference |
|---|---|---|---|
| Indole | Indazole | Modulate biological activity (e.g., from selective to dual inhibitor) | nih.govrsc.org |
| Indole | Benzimidazole | Explore alternative chemotypes | nih.gov |
| Indole | Furo[3,2-b]pyridine | Improve selectivity while maintaining affinity | doi.org |
| Indole | Azaindole | Evolve inhibitor scaffolds | mdc-berlin.de |
| Fluorine substituent | Cyano substituent | Comparable biological and metabolic properties | researchgate.netchimia.ch |
| Amide linker | 1,2,3-Triazole or Oxadiazole | Increase metabolic stability | nih.gov |
Structure-Activity Relationship (SAR) Studies in Related Indole Amine Series
Understanding the relationship between the structure of a molecule and its biological activity is fundamental to medicinal chemistry. For indole derivatives, SAR studies focus on how different substituents and their positions on the ring affect reactivity and interactions with biological targets.
The electronic nature of substituents on the indole ring significantly influences its chemical reactivity and its ability to engage in molecular recognition events, such as binding to a protein. researchgate.net
Table 3: Influence of Substituent Type on Indole Properties
| Substituent Type | Example Groups | Effect on Reactivity (Electrophilic Substitution) | Potential Role in Molecular Recognition | Reference |
|---|---|---|---|---|
| Electron-Donating (EDG) | -NH2, -OH, -OCH3 | Increases rate and yield | Hydrogen bond donor/acceptor, increases electron density for π-interactions | rsc.orgnih.gov |
| Electron-Withdrawing (EWG) | -NO2, -CN, -C(O)R | Decreases rate and yield | Hydrogen bond acceptor, dipole interactions | rsc.orgnih.gov |
| Halogens | -F, -Cl, -Br, -I | Weakly deactivating (inductive effect) | Can form halogen bonds, increases lipophilicity, handle for further synthesis | researchgate.net |
| Alkyl Groups | -CH3, -C2H5 | Weakly activating | Van der Waals interactions, can introduce steric hindrance | mdpi.com |
Research Findings on "this compound" Remain Undisclosed in Publicly Accessible Scientific Literature
Despite a comprehensive search of available scientific databases and scholarly articles, no specific research has been identified that details the derivatization, scaffold modification strategies, or the correlation of structural modifications with ligand-target interactions for the chemical compound this compound.
The inquiry, which focused on obtaining detailed research findings for an article structured around the chemical properties and biological interactions of this compound, did not yield any studies centered on this specific molecule. Scientific literature is rich with studies on the broader class of indole-containing compounds, which are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active molecules. These studies often explore various derivatization and scaffold modification strategies to investigate structure-activity relationships (SAR) and optimize ligand-target interactions for a multitude of biological targets.
However, the specific substitution pattern of an iodo group at the 4-position and an amine group at the 6-position of the indole ring, as found in this compound, does not appear to be a subject of published research that is currently accessible. Consequently, there is a lack of data to populate the requested article sections on derivatization, scaffold modification, and the correlation of these modifications with biological activity for this particular compound.
While general methodologies for the synthesis and modification of indole derivatives are well-established, the absence of specific studies on this compound means that any discussion of its chemical biology would be speculative and fall outside the user's strict requirement for scientifically accurate and specific content.
Therefore, at this time, it is not possible to generate the requested article with the required level of scientific detail and specificity for this compound based on the currently available body of scientific literature.
Table of Compounds Mentioned
Since no specific derivatives of this compound were found in the literature, a data table of related compounds cannot be generated.
Applications in Chemical Biology and Advanced Research Methodologies
Advanced Spectroscopic Analysis and Characterization Techniques
Spectroscopy is a cornerstone in the characterization of novel chemical entities. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce intricate details about molecular structure, functional groups, and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Iodo-1H-indol-6-amine. By mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed blueprint of the molecular framework nih.govscielo.br.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton. The protons on the indole (B1671886) ring (at positions 2, 3, 5, and 7) would appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) would be governed by their position relative to the nitrogen, iodine, and amine substituents. The proton of the indole nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, while the amine (-NH₂) protons would also produce a distinct signal.
The ¹³C NMR spectrum provides complementary information, with a separate signal for each unique carbon atom in the molecule. The carbon atoms of the indole ring would resonate in the aromatic region, with their chemical shifts influenced by the attached functional groups. The presence of the electron-withdrawing iodine atom would cause a significant downfield shift for the carbon atom to which it is attached (C-4). Two-dimensional NMR experiments, such as HSQC and HMBC, can be used to correlate proton and carbon signals, allowing for the definitive assignment of every atom within the molecular structure researchgate.net.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted data based on general principles for indole derivatives. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH (Indole) | 10.0 - 12.0 | - |
| H-2 | 7.0 - 7.5 | 120 - 125 |
| H-3 | 6.4 - 6.8 | 100 - 105 |
| C-3a | - | 125 - 130 |
| C-4 | - | 80 - 90 |
| H-5 | 6.8 - 7.2 | 115 - 120 |
| C-6 | - | 140 - 145 |
| H-7 | 6.5 - 7.0 | 105 - 110 |
| C-7a | - | 130 - 135 |
| NH₂ (Amine) | 3.5 - 5.0 | - |
Mass Spectrometry (HRMS, GC-MS) for Purity Assessment and Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing exact information about a molecule's mass and elemental composition. rsc.org High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the mass with extremely high accuracy, allowing for the unambiguous confirmation of the molecular formula of this compound (C₈H₇IN₂). This precise mass measurement helps to distinguish the compound from other molecules with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for assessing the purity of volatile compounds. For this compound, a GC-MS analysis would indicate the presence of any impurities, such as starting materials or by-products from its synthesis. nist.gov The mass spectrum obtained from GC-MS also provides structural information through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) would correspond to the intact molecule, while other fragments would result from the predictable cleavage of bonds within the molecule, helping to confirm the indole structure and the positions of the iodo and amine substituents.
Table 2: Expected Mass Spectrometry Data for this compound Predicted data based on the compound's structure. Actual experimental values may show minor variations.
| Parameter | Expected Value | Information Provided |
| Molecular Formula | C₈H₇IN₂ | Elemental Composition |
| Exact Mass | 257.9654 u | Confirms molecular formula via HRMS |
| Molecular Weight | 258.06 g/mol | Nominal mass for standard MS |
| Molecular Ion Peak (m/z) | ~258 | Confirms the presence of the intact molecule |
| Key Fragmentation Ions | [M-I]⁺, [M-NH₂]⁺ | Structural elucidation from fragmentation pattern |
Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies. Each functional group has a characteristic absorption range, providing a molecular "fingerprint". rsc.org
For this compound, the FTIR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. The N-H stretching vibrations of the primary amine (-NH₂) group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the indole ring would also be visible, typically as a broader band around 3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching of the aromatic rings would produce signals in the 1450-1600 cm⁻¹ region. The C-N stretching of the amine group would likely appear in the 1250-1350 cm⁻¹ range. The C-I (carbon-iodine) bond stretch is expected to absorb in the far-infrared region, typically around 500-600 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound Typical frequency ranges for the indicated functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |
| Indole N-H | N-H Stretch | ~3400 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amine C-N | C-N Stretch | 1250 - 1350 |
| Carbon-Iodine | C-I Stretch | 500 - 600 |
Surface Plasmon Resonance (SPR) for Direct Binding Kinetics (in vitro)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular interactions. It allows for the precise determination of the kinetics (association and dissociation rates) and affinity of a binding event between an analyte in solution and a ligand immobilized on a sensor surface.
In the context of this compound, SPR could be employed to study its binding to a specific biological target, such as a protein or nucleic acid, in vitro. To perform such an experiment, the target molecule would typically be immobilized on the SPR sensor chip. A solution containing this compound would then be flowed over the surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. By analyzing the sensorgrams at various concentrations of the analyte, key kinetic parameters can be calculated. This data is invaluable in drug discovery and chemical biology for quantifying the binding dynamics of a small molecule with its putative target. As of now, specific SPR studies involving this compound are not widely reported in public literature, but the technique remains a powerful potential tool for its future investigation.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical lens to understand and predict the properties and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can calculate various molecular properties, offering insights that can be difficult to obtain through experimentation alone.
For this compound, DFT calculations can be used to optimize its three-dimensional geometry and predict its electronic properties. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal information about the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule might interact with biological targets or other reagents. Such theoretical studies can guide synthetic efforts and help in understanding the structure-activity relationships of indole derivatives. dntb.gov.ua
Molecular Docking and Dynamics Simulations for Ligand-Protein Binding Mode Analysis
Molecular docking and dynamics simulations are pivotal computational techniques used to predict and analyze the interaction between a small molecule, such as this compound, and a biological target, typically a protein. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for understanding the molecule's potential biological activity.
In a hypothetical molecular docking study, this compound could be docked into the active site of a target protein of interest. The docking algorithm would generate various possible binding poses, which are then scored based on a function that estimates the binding free energy. The presence of the iodine atom at the 4-position can lead to specific halogen bonding interactions with electron-rich residues in the protein's active site, such as the backbone carbonyls or the side chains of serine, threonine, or tyrosine. The amine group at the 6-position can act as a hydrogen bond donor, further anchoring the molecule within the binding pocket.
Table 1: Hypothetical Molecular Docking and Dynamics Simulation Data for this compound with a Target Protein
| Parameter | Value | Description |
| Docking Score | -8.5 kcal/mol | Predicted binding affinity. A more negative value indicates stronger binding. |
| Key Interacting Residues | Tyr123, Ser154, Leu201 | Amino acid residues in the protein's active site forming significant interactions. |
| Types of Interactions | Halogen bond, Hydrogen bond, Hydrophobic interactions | The nature of the forces stabilizing the ligand-protein complex. |
| RMSD of Ligand (MD) | 1.2 Å | Root Mean Square Deviation of the ligand's position during the simulation, indicating stability. |
| Binding Free Energy (MM-PBSA) | -45.7 kcal/mol | A more rigorous estimation of binding affinity calculated from the MD simulation. |
Prediction of Conformational Preferences and Stereochemical Attributes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and stereochemistry. Computational methods can be used to predict the preferred conformations of this compound and to analyze its stereochemical attributes.
Conformational analysis involves exploring the potential energy surface of the molecule to identify low-energy, stable conformations. For this compound, the primary flexibility lies in the orientation of the amine group's hydrogen atoms. While the indole ring itself is largely planar, slight puckering can occur. Computational tools can calculate the relative energies of different conformers, providing insight into the most likely shapes the molecule will adopt in solution or when interacting with a biological target.
Table 2: Predicted Conformational Properties of this compound
| Property | Predicted Value/Description | Method of Prediction |
| Lowest Energy Conformer | Near-planar indole ring | Density Functional Theory (DFT) |
| Rotational Barrier of Amine Group | ~2.5 kcal/mol | Quantum Mechanics Calculations |
| Dipole Moment | 2.8 D | Ab initio calculations |
| Molecular Shape | Planar with out-of-plane substituents | Molecular Mechanics |
Computational Modeling for Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a significant role in establishing and rationalizing these relationships.
For this compound, a computational SAR study would involve creating a series of virtual analogs by modifying its structure and then predicting their activity against a specific biological target. For example, the iodine atom at the 4-position could be replaced with other halogens (F, Cl, Br) or with different functional groups to probe the importance of the halogen bond. Similarly, the amine group at the 6-position could be modified to explore the impact of its hydrogen bonding capacity and basicity on activity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the predicted or experimentally determined activities of a series of indole derivatives with their calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters). Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. These computational approaches help to build a comprehensive understanding of the structural requirements for the desired biological effect.
Table 3: Hypothetical SAR Data for Analogs of this compound
| Analog | Modification | Predicted Biological Activity (IC50, µM) | Key Insight |
| 1 | 4-Chloro-1H-indol-6-amine | 5.2 | Importance of halogen at position 4. |
| 2 | 4-Bromo-1H-indol-6-amine | 2.1 | Larger halogen may enhance binding. |
| 3 | 4-Iodo-1H-indol-6-acetamide | 8.9 | Free amine group is crucial for activity. |
| 4 | 4-Iodo-1H-indol-5-amine | 12.4 | Positional isomerism affects binding affinity. |
Q & A
Q. What are the standard synthetic routes for 4-Iodo-1H-indol-6-amine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves iodination of a pre-functionalized indole scaffold. A common approach is direct electrophilic substitution at the indole’s C4 position using iodine or iodine monochloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) to introduce the amine group post-iodination . Optimization requires controlling temperature (e.g., reflux in ethanol) and stoichiometry to minimize side products like di-iodinated species. Reaction progress can be monitored via TLC or LC-MS, followed by purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using DEPT/HSQC to confirm the indole backbone, iodine substitution at C4, and primary amine at C5. The iodine atom’s electronegativity induces distinct deshielding in neighboring protons .
- XRD : Single-crystal X-ray diffraction (employing SHELXL for refinement ) resolves the molecular geometry, confirming iodine’s position and hydrogen-bonding patterns (e.g., N-H⋯N interactions). ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₈H₇IN₂).
Q. What are the primary research applications of this compound in medicinal chemistry?
This compound serves as a versatile intermediate for synthesizing indole-based bioactive molecules. Its iodine atom enables further functionalization via cross-coupling (e.g., Suzuki-Miyaura for biaryl systems), while the C6 amine can be acylated or alkylated to create pharmacophores. Applications include:
- Antimicrobial agents: Analogues like 4,6-di(indolyl)pyrimidines show activity against S. aureus and E. coli .
- Kinase inhibitors: The indole scaffold is prevalent in ATP-competitive inhibitors targeting cancer pathways .
Advanced Research Questions
Q. How can hydrogen-bonding networks in this compound crystals inform supramolecular design?
Graph set analysis (as per Etter’s rules ) of XRD data reveals directional N-H⋯N and N-H⋯I interactions. For example, the amine group (N6-H) may form a bifurcated hydrogen bond with adjacent indole N1 and iodide, creating a D ¹¹₂ motif. These patterns guide crystal engineering for materials with tailored porosity or optical properties. Computational tools (e.g., Mercury CSD) can predict packing efficiency and stability .
Q. What methodological strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in bioassay results (e.g., varying IC₅₀ values across studies) may arise from:
- Solubility differences : Use standardized DMSO stock solutions with concentrations verified via UV-Vis.
- Assay conditions : Control pH (amine protonation affects binding) and validate cell lines for target expression .
- Statistical rigor : Apply ANOVA or Student’s t-test with Bonferroni correction to assess significance. Triangulate data via orthogonal assays (e.g., SPR for binding affinity alongside enzymatic inhibition) .
Q. How can molecular docking studies predict the interaction of this compound derivatives with biological targets?
Using software like AutoDock Vina:
- Prepare the ligand: Optimize the geometry at the B3LYP/6-31G* level and assign partial charges via AM1-BCC.
- Define the binding site (e.g., androgen receptor’s LBD, residues LEU704/GLY708) based on co-crystallized structures (PDB: 2AM9).
- Score poses using the Vina scoring function; prioritize compounds with ΔG ≤ -7.0 kcal/mol and hydrogen bonds to key residues. Validate predictions via MD simulations (e.g., GROMACS) to assess binding stability .
Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?
Large-scale iodination risks over-iodination or decomposition. Mitigation strategies include:
- Flow chemistry : Precise temperature control minimizes side reactions.
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) improve yields in cross-coupling steps.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor iodine consumption .
Methodological Guidelines
- Data Presentation : Use SI units, 3D error ellipsoids in XRD figures, and report NMR shifts to two decimal places .
- Ethical Reporting : Disclose purity (>98% via HPLC) and replicate experiments ≥3 times .
- Software Compliance : Cite SHELXL and ORTEP-3 when used for structure refinement or visualization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
